molecular formula C15H12N2O B14483210 (E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine CAS No. 63842-08-0

(E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine

Katalognummer: B14483210
CAS-Nummer: 63842-08-0
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: FMOMSRIHGPGLAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a methyl group at the 5-position of the benzoxazole ring and a phenylmethanimine group at the 1-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine typically involves the condensation of 5-methyl-2-aminobenzoxazole with benzaldehyde under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Wirkmechanismus

The mechanism of action of (E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: The parent compound of the benzoxazole family.

    2-Aminobenzoxazole: A precursor in the synthesis of various benzoxazole derivatives.

    N-Phenylbenzoxazole: A compound with a similar structure but different substituents.

Uniqueness

(E)-1-(5-Methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine is unique due to the presence of both a methyl group and a phenylmethanimine group, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

63842-08-0

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

1-(5-methyl-1,3-benzoxazol-2-yl)-N-phenylmethanimine

InChI

InChI=1S/C15H12N2O/c1-11-7-8-14-13(9-11)17-15(18-14)10-16-12-5-3-2-4-6-12/h2-10H,1H3

InChI-Schlüssel

FMOMSRIHGPGLAC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)OC(=N2)C=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.